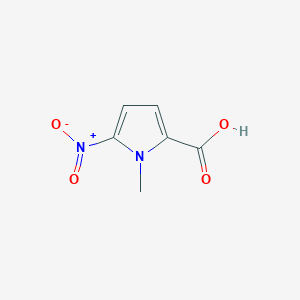
5-Bromo-8-methoxyquinoline
Overview
Description
5-Bromo-8-methoxyquinoline is an organic compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 g/mol . It is used as an organic chemical synthesis intermediate . The compound is solid in physical form and is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-8-methoxyquinoline consists of a pyridine ring fused to phenol, with a bromine atom attached at the 5th position and a methoxy group at the 8th position . The InChI code for the compound is 1S/C10H8BrNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 .
Physical And Chemical Properties Analysis
5-Bromo-8-methoxyquinoline has a molecular weight of 238.08 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 236.97893 g/mol . The compound is slightly soluble in water .
Scientific Research Applications
Chemosensor Development
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has shown potential as a selective chemosensor for cadmium ions. It responds to Cd^2+ ions over other tested metal ions with a significant increase in fluorescence, indicating its utility in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Chemical Reactions
- Bromination studies have shown that 5,7-disubstituted 8-methoxyquinolines can be selectively brominated at the C-3 position. Such brominated compounds are useful in the synthesis of various chemicals, including 11H-indolo[3,2-c]quinoline (Trécourt et al., 1995).
- Another study described methods for the synthesis of polyfunctional brominated methoxyquinolines. These methods allow for regioselective bromination at various positions on the quinoline ring, demonstrating the compound's versatility in chemical synthesis (Çakmak & Ökten, 2017).
Reactivity and Functionalization
- The reactivity of the quinoline ring-system, including bromoquinolines like 5-bromo-3-methoxyquinoline, has been mapped to synthesize different biaryl systems. These studies help in understanding the electron distribution around the quinoline ring-system and its implications for chemical reactions (Håheim et al., 2019).
Drug Synthesis and Improvement
- 5-Bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery, has been synthesized through an improved route. This improvement in the synthetic process has increased the yield and purity, demonstrating the compound's significance in medicinal chemistry (Nishimura & Saitoh, 2016).
Potential as Herbicides
- 8-Methoxyquinoline 5-amino acetic acid, derived from 5-amino-8-methoxyquinoline, has been synthesized and tested for herbicidal activity. The compound effectively dried weeds, indicating its potential as a herbicide (A. E. et al., 2015).
Safety and Hazards
5-Bromo-8-methoxyquinoline is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Bromo-8-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also serve as leads for the development of drugs against numerous diseases, including cancer .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 5-bromo-8-methoxyquinoline, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Given the biological activities associated with quinoline derivatives, it can be inferred that the compound likely interacts with its targets to disrupt their normal function, leading to the observed biological effects .
Biochemical Pathways
Based on the known biological activities of quinoline derivatives, it can be speculated that the compound may interfere with various biochemical pathways related to the growth and proliferation of microorganisms and cancer cells .
Result of Action
Based on the known biological activities of quinoline derivatives, it can be inferred that the compound likely exerts its effects by disrupting the normal function of its targets, leading to the inhibition of growth and proliferation of microorganisms and cancer cells .
properties
IUPAC Name |
5-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQISUREPLHYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405813 | |
| Record name | 5-bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methoxyquinoline | |
CAS RN |
10522-47-1 | |
| Record name | 5-bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 5-Bromo-8-methoxyquinoline?
A1: 5-Bromo-8-methoxyquinoline can be synthesized through the bromination of 8-methoxyquinoline. [, ] This reaction typically results in the selective bromination at the 5-position, yielding 5-bromo-8-methoxyquinoline as the major product. [] Other synthetic approaches involve using 5-bromo-8-methoxyquinoline as a starting material and further functionalizing it through coupling reactions, such as the Suzuki-Miyaura coupling. [] This allows for the introduction of aryl substituents at the 5-position, expanding the structural diversity of derivatives accessible from this key intermediate. []
Q2: Has 5-Bromo-8-methoxyquinoline demonstrated any potential in anticancer studies?
A2: While 5-Bromo-8-methoxyquinoline itself has not been extensively studied for anticancer activity, closely related derivatives, particularly azacoumarin-3-carboxylic acids incorporating the 5-bromo-8-methoxyquinoline moiety, have shown promising results. [] These compounds, synthesized from 5-bromo-8-methoxyquinoline, were tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines and demonstrated notable cytotoxic activity. [] This suggests that further exploration of 5-bromo-8-methoxyquinoline derivatives, particularly in the context of azacoumarin-based structures, could yield valuable insights for anticancer drug development.
Q3: Beyond anticancer potential, are there other applications for 5-Bromo-8-methoxyquinoline and its derivatives?
A3: Yes, 5-Bromo-8-methoxyquinoline serves as a versatile building block in organic synthesis. Notably, it acts as a key intermediate in the preparation of 7H-pyrido[2,3-c]carbazoles. [] This synthesis involves a multi-step sequence that includes a coupling reaction followed by an azide cyclization, showcasing the utility of 5-bromo-8-methoxyquinoline in constructing more complex heterocyclic systems with potential biological activities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



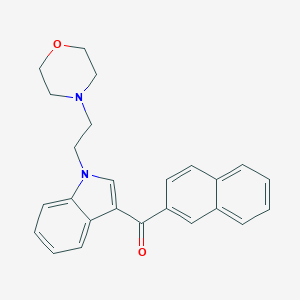
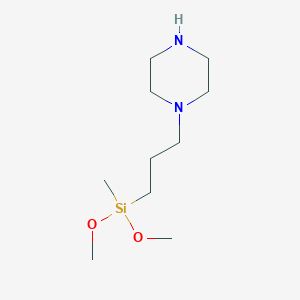

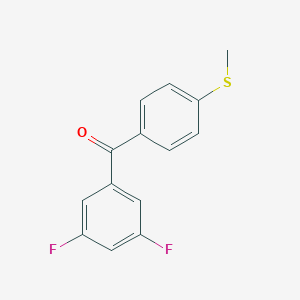
![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)


![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)

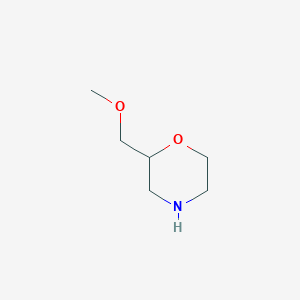

![2-[2-(Chloromethyl)phenyl]ethyl acetate](/img/structure/B186648.png)
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
